![molecular formula C22H26N4O4 B2691365 Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-95-2](/img/structure/B2691365.png)
Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative, which is a type of organic compound that is often found in DNA and RNA . It contains a dimethylamino group attached to a phenyl ring, which is a common structure in many pharmaceutical compounds . The presence of the allyl group suggests that this compound could participate in reactions typical of alkenes, such as addition reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a phenyl ring with a dimethylamino substituent, and an allyl group attached to the carboxylate group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions typical of alkenes, such as addition reactions . The dimethylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the dimethylamino group could make the compound basic, and the presence of the carboxylate group could make it acidic .科学的研究の応用
Antibacterial Agents
Research has shown that derivatives of 2,4-diamino-5-benzylpyrimidines, which share a similar structural complexity with the compound , exhibit high in vitro antibacterial activity against certain anaerobic organisms such as Bacteroides species and Fusobacterium. These compounds have shown effectiveness equal to or better than metronidazole in some cases. This indicates the potential use of the compound for developing new antibacterial agents with a focus on treating infections caused by anaerobic bacteria (Roth et al., 1989).
Synthesis of Pyrimidine Derivatives
The compound's structural framework is conducive to synthesizing novel pyrimidine derivatives. Studies involving the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines and 4-alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidines indicate the versatility of using allyl and alkyl groups in creating new pyrimidine-based compounds with potential biological activities (Ishikawa et al., 1992).
Antioxidant Properties
Studies on 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties that may be explored with structurally related compounds like Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate. The general synthetic strategy and the evaluation of antioxidant efficacy suggest a potential application in designing new antioxidants (Wijtmans et al., 2004).
Antimicrobial Evaluation
The synthesis of new tetrahydropyrimidine derivatives and their antimicrobial evaluation highlight the compound's potential application in discovering new antimicrobial agents. The utility of tetrahydropyrimidine-5-carboxylate in synthesizing functionally diversified pyrimidine derivatives demonstrates the compound's adaptability in generating new chemical entities with promising antimicrobial properties (Kheder et al., 2011).
将来の方向性
特性
IUPAC Name |
prop-2-enyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-7-12-30-21(28)16-13(2)23-19-18(20(27)26(6)22(29)25(19)5)17(16)14-8-10-15(11-9-14)24(3)4/h7-11,17,23H,1,12H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYJSDHLCSJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

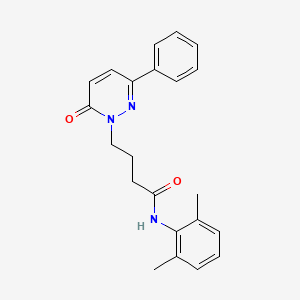
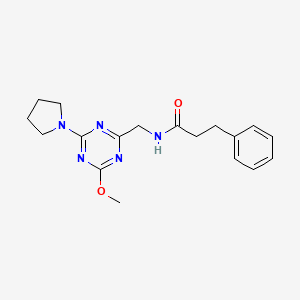
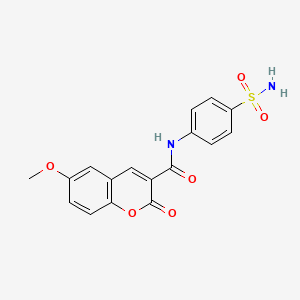
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
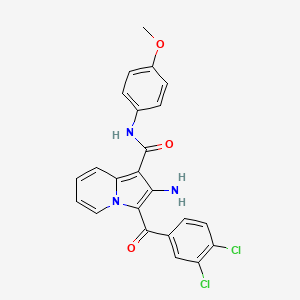
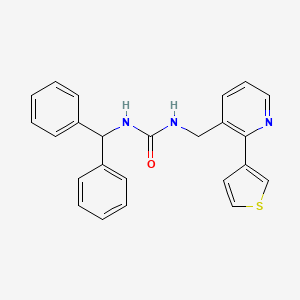

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
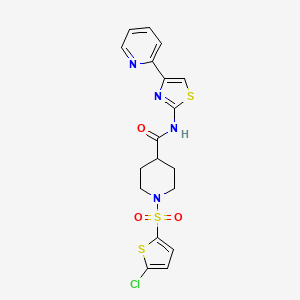
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)